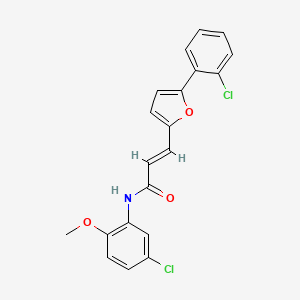
N-(5-Chloro-2-methoxyphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-2-methoxyphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a furan ring, chlorinated phenyl groups, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methoxyphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Synthesis of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Formation of the acrylamide moiety: The acrylamide group can be introduced through the reaction of an appropriate amine with acryloyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methoxyphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The acrylamide moiety can be reduced to form corresponding amines.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the acrylamide group may produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide
- N-(5-Chloro-2-methoxyphenyl)-3-(2-furyl)acrylamide
- N-(5-Chloro-2-methoxyphenyl)-3-(5-(4-chlorophenyl)furan-2-yl)acrylamide
Uniqueness
N-(5-Chloro-2-methoxyphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. Its combination of a furan ring, chlorinated phenyl groups, and an acrylamide moiety makes it a versatile compound for various applications.
Biological Activity
N-(5-Chloro-2-methoxyphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available data on its biological activity, including structural information, mechanisms of action, and relevant research findings.
Structural Information
- Molecular Formula : C20H15Cl2N\O3
- SMILES : COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl
- InChI Key : MSFASECOKCPQBT-DHZHZOJOSA-N
The compound features a complex structure that includes a furan ring and multiple chlorinated phenyl groups, which may contribute to its biological activity.
Anticancer Potential
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on related acrylamide derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Mechanisms of Action :
- Apoptosis Induction : Certain derivatives have been shown to enhance apoptotic pathways by inhibiting anti-apoptotic proteins.
- Cytotoxicity : Compounds similar to this compound demonstrate cytotoxic effects against cancer cell lines, with IC50 values indicating varying degrees of potency.
Case Studies and Research Findings
-
Study on Related Acrylamides :
A study published in Nature demonstrated that acrylonitrile chalcones exhibited moderate cytotoxicity against cancer cell lines, with some compounds showing enhanced selectivity for cancerous over normal cells . This suggests that this compound may similarly provide selective anticancer effects. -
In Silico Analysis :
Computational studies have predicted the binding affinity of similar compounds to key oncogenic targets, suggesting potential pathways through which these compounds exert their effects . -
Pharmacological Evaluation :
Preliminary pharmacological evaluations indicate that compounds with furan and phenolic structures often exhibit anti-inflammatory and antioxidant properties alongside their anticancer activities .
Properties
CAS No. |
853348-44-4 |
|---|---|
Molecular Formula |
C20H15Cl2NO3 |
Molecular Weight |
388.2 g/mol |
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C20H15Cl2NO3/c1-25-19-9-6-13(21)12-17(19)23-20(24)11-8-14-7-10-18(26-14)15-4-2-3-5-16(15)22/h2-12H,1H3,(H,23,24)/b11-8+ |
InChI Key |
MSFASECOKCPQBT-DHZHZOJOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















